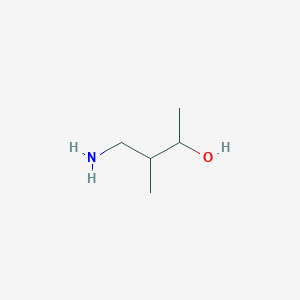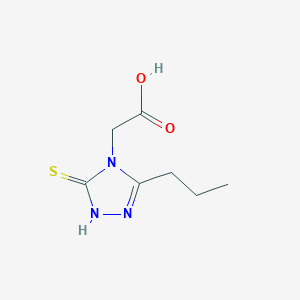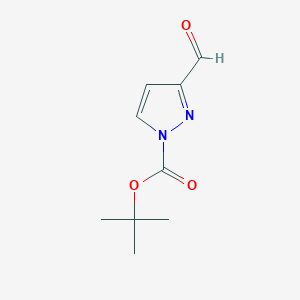![molecular formula C12H11NO4 B3387906 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid CAS No. 853724-02-4](/img/structure/B3387906.png)
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid
Vue d'ensemble
Description
The compound “2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid” is a type of indole derivative. Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Applications De Recherche Scientifique
Oxidation and Nitration Studies
Research by Morales-Ríos, Bucio-Vásquez, and Joseph-Nathan (1993) on 1,3-disubstituted indole derivatives, closely related to 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid, revealed that these compounds undergo oxidation to form novel 2-hydroxyindolenines with Z-configuration under specific conditions. The structural differences between these compounds and others like 1-methoxycarbonyl-1H-indol-3-acetonitrile were significant, impacting their chemical reactions and potential applications (Morales-Ríos, Bucio-Vásquez, & Joseph-Nathan, 1993).
Synthesis of Indole-Benzimidazole Derivatives
Wang et al. (2016) discussed the synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid. These indole carboxylic acids were condensed with substituted o-phenylenediamines to create indole-benzimidazoles, illustrating the compound's versatility in synthesizing complex organic structures (Wang et al., 2016).
Pharmaceutical Applications
Rubab et al. (2017) conducted research on 2-(1H-Indol-3-yl)acetic acid, transforming it into various derivatives with potential therapeutic applications. These compounds demonstrated antibacterial and anti-enzymatic potentials, indicating the significance of suchderivatives in pharmaceutical research. Specifically, certain derivatives exhibited activities close to standard antibiotics like Ciprofloxacin and showed promise as potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Antioxidant Evaluation
Naik, Kumar, and Harini (2011) evaluated the antioxidant activities of indole-3-acetic acid derivatives, including this compound. The study highlighted the significant antioxidant activity of these compounds, suggesting potential applications in fields requiring oxidative stress mitigation (Naik, Kumar, & Harini, 2011).
Functionalization Studies
Research by Velikorodov et al. (2016) on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a compound structurally similar to this compound, demonstrated the formation of various novel heterocycles. This indicates the compound's versatility in generating diverse molecular structures, useful in organic chemistry and materials science (Velikorodov et al., 2016).
Structural Studies
Sakaki et al. (1975) conducted X-ray diffraction studies on 5-methoxyindole-3-acetic acid, closely related to the compound . This research provided detailed insights into the molecular and crystal structure of such compounds, essential for understanding their physical and chemical properties (Sakaki et al., 1975).
Intramolecular Ugi Reaction
Ghandi, Zarezadeh, and Taheri (2012) explored the use of 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid in a three-component, intramolecular Ugi reaction. This study showcased the compound's potential in synthesizing unique indoloketopiperazine derivatives, underlining its utility in complex organic synthesis (Ghandi, Zarezadeh, & Taheri, 2012).
Analyse Biochimique
Biochemical Properties
2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of hepatocellular carcinoma cells by activating NADPH oxidase 4 (NOX4) and Sirtuin 3 (SIRT3) pathways . The compound increases cellular reactive oxygen species (ROS) levels, induces cell apoptosis, and arrests the cell cycle in the G0/G1 phase . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In hepatocellular carcinoma cells, it has been observed to increase ROS levels, leading to cell apoptosis and cell cycle arrest . Additionally, the compound influences cell signaling pathways, such as the NOX4/p22 and SIRT3/p53/p21 pathways, which are crucial for cell survival and proliferation . These effects suggest that this compound can modulate cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound binds to and activates NOX4, leading to increased ROS production . This oxidative stress triggers the activation of SIRT3, a mitochondrial deacetylase that regulates mitochondrial function and integrity . SIRT3 activation results in the deacetylation of mitochondrial proteins, enhancing their activity and promoting cell apoptosis . Additionally, the compound modulates the p53/p21 pathway, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term exposure to the compound has been associated with sustained increases in ROS levels and continuous activation of apoptotic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing toxicity . At higher doses, it may induce adverse effects, such as excessive ROS production and oxidative damage . These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NOX4 and SIRT3, which play crucial roles in cellular metabolism and oxidative stress regulation . The compound’s effects on metabolic flux and metabolite levels are significant, as it modulates the balance between ROS production and antioxidant defenses . These interactions highlight the compound’s potential to influence cellular energy metabolism and redox homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and accumulation in target cells . Once inside the cells, it may localize to specific compartments, such as mitochondria, where it exerts its effects on mitochondrial function and integrity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is known to target mitochondria, where it activates SIRT3 and modulates mitochondrial protein function . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to the mitochondria . The compound’s presence in mitochondria is essential for its role in regulating oxidative stress and promoting cell apoptosis.
Propriétés
IUPAC Name |
2-(3-methoxycarbonylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-17-12(16)9-6-13(7-11(14)15)10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDJXYPBINWDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701263175 | |
| Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853724-02-4 | |
| Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853724-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxycarbonyl)-1H-indole-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701263175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(methoxycarbonyl)-1H-indol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


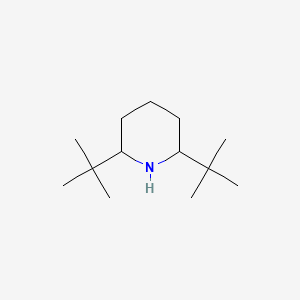
![2-[1-(1,3-Benzothiazol-2-ylmethyl)cyclohexyl]acetic acid](/img/structure/B3387838.png)

![2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B3387845.png)

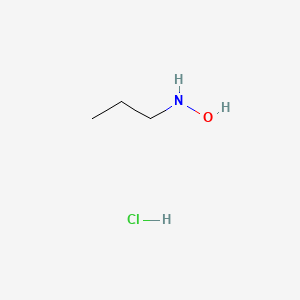
![2-chloro-1-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3387870.png)
![5-[(Benzenesulfonyl)methyl]furan-2-carbohydrazide](/img/structure/B3387877.png)
![2-[1-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B3387880.png)

